2,4-Piperidinedicarboxylic acid 2,4-Piperidinedicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 85819-03-0
VCID: VC1639551
InChI: InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
SMILES: C1CNC(CC1C(=O)O)C(=O)O
Molecular Formula: C7H11NO4
Molecular Weight: 173.17 g/mol

2,4-Piperidinedicarboxylic acid

CAS No.: 85819-03-0

Cat. No.: VC1639551

Molecular Formula: C7H11NO4

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

2,4-Piperidinedicarboxylic acid - 85819-03-0

Specification

CAS No. 85819-03-0
Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
IUPAC Name piperidine-2,4-dicarboxylic acid
Standard InChI InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Standard InChI Key WXUOEIRUBILDKO-UHFFFAOYSA-N
SMILES C1CNC(CC1C(=O)O)C(=O)O
Canonical SMILES C1CNC(CC1C(=O)O)C(=O)O

Introduction

Chemical Identity and Basic Properties

2,4-Piperidinedicarboxylic acid is an organic compound belonging to the family of heterocyclic amino acids with a saturated piperidine ring system. The chemical formula of this compound is C7H11NO4 with a molecular weight of 173.17 g/mol . This compound contains a six-membered piperidine ring with a nitrogen atom and two carboxylic acid groups at positions 2 and 4.

Nomenclature and Identification

The compound is formally identified through several systematic methods:

Identifier TypeValue
IUPAC NamePiperidine-2,4-dicarboxylic acid
CAS Registry Number85819-03-0
MDL NumberMFCD12026391
ChEMBL IDCHEMBL28647
Nikkaji NumberJ263.754E
SMILES NotationO=C(O)C1CCNC(C(=O)O)C1
InChIInChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1
InChIKeyWXUOEIRUBILDKO-WHFBIAKZSA-N

The data above represents the standard identifiers used in chemical databases and literature for tracking and referencing this specific compound .

Stereochemistry and Structural Isomers

Stereochemical Configuration

One of the most significant aspects of 2,4-piperidinedicarboxylic acid is its stereochemistry. The compound contains two stereogenic centers at positions 2 and 4, resulting in possible stereoisomers. The specific isomer identified in the research data is the (2S,4S)-piperidine-2,4-dicarboxylic acid . This stereochemical configuration indicates that both carbon atoms at positions 2 and 4 have the "S" absolute configuration according to the Cahn–Ingold–Prelog priority rules.

Other Stereoisomers

Given the presence of two stereocenters, there are theoretically four possible stereoisomers of 2,4-piperidinedicarboxylic acid:

  • (2S,4S)-piperidine-2,4-dicarboxylic acid

  • (2R,4R)-piperidine-2,4-dicarboxylic acid

  • (2S,4R)-piperidine-2,4-dicarboxylic acid

  • (2R,4S)-piperidine-2,4-dicarboxylic acid

Research indicates interest in the controlled synthesis of different stereoisomers, as evidenced by publications on diastereodivergent synthesis methods . These stereochemical variations are particularly important as they can lead to different biological activities and applications.

Physical and Chemical Properties

The physical and chemical properties of 2,4-piperidinedicarboxylic acid are essential for understanding its behavior in various applications and synthetic processes.

Physical Properties

Based on the available data, the following physical properties can be documented:

PropertyValueSource
Molecular Weight173.17 g/mol
Physical StateTypically a crystalline solid at room temperature (inferred from similar compounds)
Purity (Commercial)97% (as reported by suppliers)

Chemical Reactivity

As a dicarboxylic acid with an amine functionality, 2,4-piperidinedicarboxylic acid possesses multiple reactive sites that contribute to its chemical behavior:

  • The two carboxylic acid groups can participate in esterification, amidation, and salt formation

  • The secondary amine (NH) in the piperidine ring can undergo N-substitution reactions

  • The compound can act as both an acid (through carboxylic groups) and a base (through the amine)

This combination of functional groups makes the compound versatile in organic synthesis applications.

Synthesis Methods

Base-Controlled Diastereodivergent Synthesis

Research indicates that controlled synthesis methods have been developed for producing specific stereoisomers of 2,4-substituted piperidines. A notable approach is the base-controlled diastereodivergent synthesis using the Wadsworth-Emmons reaction, which allows for the selective preparation of (R)- and (S)-2-substituted-4-alkylidenepiperidines . This methodology serves as a foundation for accessing various stereoisomers of 2,4-piperidinedicarboxylic acid derivatives.

Orthogonally Protected Synthesis

There is research evidence of methods for the synthesis of orthogonally protected (2R,4R)-piperidine-2,4-dicarboxylic acid , suggesting sophisticated approaches to controlling the stereochemistry and protecting the functional groups during synthesis. This is particularly important for applications in medicinal chemistry and the preparation of complex molecules.

Chemical Relationship to Similar Compounds

Comparison with 2,4-Pyridinedicarboxylic Acid

It is important to distinguish 2,4-piperidinedicarboxylic acid from the structurally related but distinctly different 2,4-pyridinedicarboxylic acid (PDCA):

Feature2,4-Piperidinedicarboxylic Acid2,4-Pyridinedicarboxylic Acid
Ring StructureSaturated piperidine ringAromatic pyridine ring
Chemical FormulaC7H11NO4C7H5NO4
Molecular Weight173.17 g/mol167.12 g/mol
AromaticityNon-aromaticAromatic
CAS Number85819-03-0499-80-9

The key difference is that piperidine contains a saturated heterocyclic ring with a nitrogen atom, while pyridine contains an aromatic heterocyclic ring with a nitrogen atom . This structural difference significantly impacts the chemical properties and reactivity of these compounds.

Research Developments

The academic literature indicates ongoing interest in the development of synthetic methodologies for 2,4-piperidinedicarboxylic acid and related compounds. The publication in the Journal of Organic Chemistry regarding diastereodivergent synthesis methods suggests continued research interest in controlling the stereochemistry of these compounds .

Research appears to be focused on:

  • Development of efficient synthetic routes

  • Stereoselective preparation methods

  • Applications in the synthesis of more complex molecules

  • Potential incorporation into bioactive compounds

Analytical Characterization

For proper identification and characterization of 2,4-piperidinedicarboxylic acid, several analytical techniques can be employed:

Chromatographic Methods

For purity assessment and isomer separation, chromatographic techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These analytical approaches are essential for confirming the identity, purity, and stereochemical configuration of 2,4-piperidinedicarboxylic acid samples.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator